molecular formula C8H9ClO B160499 2-(4-Chlorophenyl)ethanol CAS No. 1875-88-3

2-(4-Chlorophenyl)ethanol

Cat. No.: B160499
CAS No.: 1875-88-3
M. Wt: 156.61 g/mol
InChI Key: HZFRKZWBVUJYDA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethanol, also known as 4-chlorophenethyl alcohol, is an organic compound with the molecular formula C8H9ClO. It is a colorless to light yellow liquid with a molecular weight of 156.61 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a chlorinated benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-chlorophenylacetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-chlorophenylacetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. This method is preferred for large-scale production due to its efficiency and high yield.

Types of Reactions:

    Oxidation: this compound can be oxidized to 4-chlorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid.

    Reduction: The compound can be further reduced to 2-(4-chlorophenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-chlorophenylethyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, acidic conditions.

    Reduction: NaBH4, LiAlH4, methanol.

    Substitution: SOCl2, pyridine.

Major Products:

    Oxidation: 4-chlorophenylacetaldehyde.

    Reduction: 2-(4-chlorophenyl)ethane.

    Substitution: 4-chlorophenylethyl chloride.

Scientific Research Applications

2-(4-Chlorophenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and analgesic agents.

    Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the hydroxyl group can undergo enzymatic oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group. It is used in similar applications but may exhibit different reactivity and properties.

    4-Chlorophenethylamine: This compound contains an amine group instead of a hydroxyl group, leading to different chemical behavior and applications.

    4-Chlorophenylacetic acid: This compound has a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of a hydroxyl group and a chlorinated benzene ring, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFRKZWBVUJYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172063
Record name p-Chlorophenethylic alcohol
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1875-88-3
Record name 4-Chlorobenzeneethanol
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Record name p-Chlorophenethylic alcohol
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Record name p-Chlorophenethylic alcohol
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Record name p-chlorophenethylic alcohol
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Record name 2-(4-Chlorophenyl)ethanol
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Synthesis routes and methods

Procedure details

About 12.3 g (0.1 Mol) of commercially available chloromethyltrimethylsilane were dissolved in 100 ml of diethyl ether, and 2 ml of this solution were added under an inert gas to a mixture containing 3 g of magnesium turnings and one drop of ethyl iodide. After the reaction had been initiated by warming, the remainder of the silane/ether mixture was added dropwise at 20° C. with stirring over a period of one hour. When the addition was complete, the mixture was refluxed for an additional 30 minutes, then cooled and decanted from the excess magnesium. The resultant solution was added dropwise over a period of 30 minutes with stirring at 20° to 30° C. to a solution containing 22.7 g (0.1 Mol) of 2-(4-chlorophenyl)ethyl toluene sulfonate (obtained from commercially available 2-(4-chlorophenyl)ethanol by the known reaction with toluene sulfonyl chloride) in 100 ml of tetrahydrofuran. When the addition was complete, 100 ml of the solvent mixture were removed by distillation and replaced by 50 ml of tetrahydrofuran. The mixture was heated at an internal temperature of 60° C. for 60 minutes, during which time magnesium tosylate precipitated. After cooling, the mixture was poured over ice and acidified with a little hydrochloric acid, and the aqueous phase was extracted twice with tert-butyl methyl ether. The collected organic phases were washed with NaCl solution, dried and evaporated. About 17.1 g (75.4 percent yield) of 1-chloro-4-(1-trimethylsilylpropyl)benzene were obtained by fractional distillation of the residue at 16 hPa and at 115° to 118° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
silane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2-(4-chlorophenyl)ethyl toluene sulfonate
Quantity
22.7 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable difference in the research approaches used in the two provided studies concerning 2-(4-Chlorophenyl)ethanol?

A1: The two studies employ distinct approaches to investigating this compound. The first study [] focuses on its chemical synthesis, detailing an efficient method for producing the compound from 2-(4-chlorophenyl)acetic acid via esterification and reduction. In contrast, the second study [] examines the compound's microbial degradation, specifically by a Pseudomonas sp. strain. This bacterium, isolated from a contaminated site, utilizes 4-chlorobiphenyl as an energy source and produces this compound as a metabolite during the degradation process.

Q2: What spectroscopic techniques were employed to confirm the successful synthesis of this compound in the first study?

A2: The researchers utilized ¹H NMR and MS (mass spectrometry) to characterize the synthesized this compound []. These techniques provided structural information, confirming the presence of expected hydrogen environments and the compound's molecular weight, respectively.

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